molecular formula (a)C6H8O7(anhydrous)<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH<br>C6H8O7 B101713 Hydron;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 16922-05-7

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B101713
CAS RN: 16922-05-7
M. Wt: 192.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
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Description

Hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as


Scientific Research Applications

Solubility and Model Correlation

Hydron (2-hydroxypropane-1,2,3-tricarboxylate) has been studied for its solubility in various binary solvents such as water and methanol, ethanol, or propan-2-ol. This research found that its solubility increases with temperature and decreases with increasing water fraction. The experimental data were correlated using models like the Wilson model and NRTL model, providing insights into its solubility behavior and Gibbs free energy of mixing (Qin, Wang, Wu, & Gong, 2014).

Chemical Synthesis

A new synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid has been developed, highlighting the chemical versatility and potential applications of hydron-related compounds in various fields of chemistry (Nizovtsev & Bovin, 2021).

Application in Polymer Engineering

Hydron has been used to create new compounds for application in rigid polyurethane-polyisocyanurate (PUR-PIR) foams. These compounds have been evaluated for their suitability based on properties like acid number, density, pH, solubility, and viscosity, impacting the compressive strength and thermal conductivity of foams (Liszkowska, Czupryński, & Paciorek-Sadowska, 2015).

Antimicrobial Properties

Hydron isolated from Citrus microcarpa extract exhibits antimicrobial properties against fish pathogenic bacteria and other bacterial strains. This finding suggests its potential as an antimicrobial agent in aquaculture (Lee & Najiah, 2009).

Thermal and Flammable Properties

The impact of hydron-based compounds on the combustibility and thermal properties of rigid polyurethane-polyisocyanurate foams has been investigated, revealing insights into the material's behavior under thermal stress (Liszkowska, Czupryński, Paciorek-Sadowska, & Michałowski, 2016).

Surface Chemistry

Studies have been conducted on the adsorption of citric (2-hydroxypropane-1,2,3-tricarboxylic acid) and related acids onto alpha-FeOOH particles, providing valuable insights into the molecular structures and surface chemistry of these compounds (Lindegren, Loring, & Persson, 2009).

properties

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

592.0 mg/mL
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

CAS RN

77-92-9
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydron;2-hydroxypropane-1,2,3-tricarboxylate
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